molecular formula C13H21N5S B5781998 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol

4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol

Cat. No. B5781998
M. Wt: 279.41 g/mol
InChI Key: FJASQFDFMXOMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol, also known as DPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DPTT has a unique structure that makes it a promising candidate for use in drug discovery, materials science, and catalysis.

Mechanism of Action

The mechanism of action of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to form covalent bonds with the thiol group of cysteine residues in enzymes, leading to their inactivation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol in lab experiments is its high potency as an enzyme inhibitor. This compound has been shown to be effective at low concentrations, making it a cost-effective option for drug discovery. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are many potential future directions for the use of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol in scientific research. One area of interest is the development of this compound-based therapies for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of this compound in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

The synthesis of 4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol can be achieved through a variety of methods, including the reaction of piperidine with 1,3,5-triazine-2-thiol in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine followed by the substitution of chlorine atoms with thiol groups.

Scientific Research Applications

4,6-di-1-piperidinyl-1,3,5-triazine-2-thiol has been widely studied for its potential use in drug discovery. Studies have shown that this compound can act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to have antitumor properties, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2,6-di(piperidin-1-yl)-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5S/c19-13-15-11(17-7-3-1-4-8-17)14-12(16-13)18-9-5-2-6-10-18/h1-10H2,(H,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJASQFDFMXOMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=S)N=C(N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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